3'-Bromo-3-(4-chlorophenyl)propiophenone
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Overview
Description
3’-Bromo-3-(4-chlorophenyl)propiophenone is an organic compound with the molecular formula C15H12BrClO It is a halogenated derivative of propiophenone, featuring both bromine and chlorine atoms attached to the phenyl rings
Mechanism of Action
Target of Action
The primary targets of 3’-Bromo-3-(4-chlorophenyl)propiophenone are currently unknown. The compound is a halogenated propiophenone derivative
Mode of Action
It is known that halogenated propiophenone derivatives can interact with various biological targets through different mechanisms, depending on the specific structure of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-3-(4-chlorophenyl)propiophenone typically involves the bromination and chlorination of propiophenone derivatives. One common method is the Friedel-Crafts acylation of 4-chlorobenzene with 3-bromopropionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of 3’-Bromo-3-(4-chlorophenyl)propiophenone follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistent product quality. The final product is purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3’-Bromo-3-(4-chlorophenyl)propiophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Major Products Formed
Substitution: Derivatives with substituted nucleophiles.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
3’-Bromo-3-(4-chlorophenyl)propiophenone has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: Utilized in the preparation of functional materials with specific properties.
Chemical Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-chloropropiophenone
- 4-Bromo-3-chloropropiophenone
- 3-Chloro-4-bromopropiophenone
Uniqueness
3’-Bromo-3-(4-chlorophenyl)propiophenone is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl rings, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to its isomers and other similar compounds.
Properties
IUPAC Name |
1-(3-bromophenyl)-3-(4-chlorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClO/c16-13-3-1-2-12(10-13)15(18)9-6-11-4-7-14(17)8-5-11/h1-5,7-8,10H,6,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWAIIRQOGACPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)CCC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644473 |
Source
|
Record name | 1-(3-Bromophenyl)-3-(4-chlorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898787-85-4 |
Source
|
Record name | 1-(3-Bromophenyl)-3-(4-chlorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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